4-[2-(pyridin-4-yl)ethenyl]phenol
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Overview
Description
4-[2-(pyridin-4-yl)ethenyl]phenol, also known as (E)-4-(4-hydroxystyryl)pyridine, is a synthetic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a pyridine ring and a phenol group connected by an ethenyl bridge. It is known for its reactivity and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol typically involves the reaction of 4-bromopyridine with 4-hydroxybenzaldehyde under basic conditions to form the corresponding styryl derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
4-[2-(pyridin-4-yl)ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenol group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(pyridin-4-yl)ethenyl]phenol has several scientific research applications, including:
Chemistry: It is used as a substrate for cytochrome P450 enzymes and in assays for reactive intermediates.
Biology: The compound is studied for its interactions with DNA and proteins, making it useful in biochemical research.
Medicine: Research on this compound includes its potential use in drug development and as a pharmacological tool to study various biological pathways.
Industry: It is used in the development of new materials and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[2-(pyridin-4-yl)ethenyl]phenol involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to DNA . This interaction is crucial for its use in assays and studies related to enzyme activity and DNA damage.
Comparison with Similar Compounds
4-[2-(pyridin-4-yl)ethenyl]phenol can be compared with other similar compounds, such as:
4-(2-(pyridin-4-yl)vinyl)phenol: This compound has a similar structure but differs in the position of the ethenyl bridge.
4-(pyridin-2-yl)phenol: This compound has the pyridine ring attached at a different position on the phenol ring.
4-(pyridin-4-yl)phenol: This compound lacks the ethenyl bridge, making it structurally simpler.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and interactions with biological molecules.
Properties
CAS No. |
31067-32-0 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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